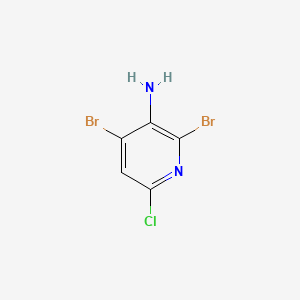

2,4-Dibromo-6-chloropyridin-3-amine

Description

Contextual Overview of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry Research

Halogenated pyridines are a class of organic compounds that serve as fundamental building blocks in a wide array of synthetic applications. eurekalert.orgnih.gov Their utility is particularly prominent in the fields of medicinal chemistry and agrochemicals. nih.gov The pyridine (B92270) ring is a privileged scaffold in pharmaceutical compounds, and the presence of halogen atoms provides reactive handles for further molecular elaboration. nih.govacs.org These compounds are frequently used as starting materials for nucleophilic substitution reactions and transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. eurekalert.orgresearchgate.net

The carbon-halogen bond in these molecules allows for the precise and selective introduction of various functional groups, which is a valuable strategy for diversifying complex pyridine-containing structures in drug discovery and development. nih.gov For instance, methods have been developed for the direct halogenation of pyridines and for the conversion of pyridine N-oxides to halopyridines, highlighting the importance of accessing these key synthetic intermediates. nih.gov The development of novel synthetic strategies for halogenated pyridines, including greener methods using water as a solvent, continues to be an active area of research. researchgate.net The strategic placement of halogens on the pyridine ring influences the electronic properties and reactivity of the molecule, making these compounds indispensable tools for chemists. nih.govsmolecule.com

Significance of Polyhalogenated Pyridine Amines as Versatile Building Blocks and Synthetic Intermediates

Polyhalogenated pyridines, those bearing multiple halogen atoms, are especially significant as they offer multiple sites for sequential and selective functionalization. eurekalert.orgrsc.org This multi-functional nature makes them highly versatile intermediates for creating highly substituted pyridine derivatives, which can be challenging to synthesize through other methods. eurekalert.orgrsc.org The differential reactivity of various halogens (e.g., iodine, bromine, chlorine, fluorine) on the same pyridine ring can be exploited to control the sequence of chemical transformations, a critical aspect in multi-step synthesis. rsc.orgacs.org

The introduction of an amine group to a polyhalogenated pyridine core further enhances its synthetic utility. Aminopyridines are important structural motifs in many biologically active molecules. acs.orge-bookshelf.de The amino group can direct subsequent reactions to specific positions on the pyridine ring and can also be a site for further modification. The interplay between the electron-donating amine group and the electron-withdrawing halogen atoms creates unique reactivity patterns. acs.org Consequently, polyhalogenated pyridine amines are powerful synthons, enabling rapid diversification and the construction of libraries of compounds for screening in pharmaceutical and materials science research. acs.orgorganic-chemistry.org Their role as key intermediates is evident in the synthesis of pharmaceuticals, agrochemicals, and ligands for organometallic chemistry. rsc.orgacs.org

Problem Statement and Rationale for Focused Research on 2,4-Dibromo-6-chloropyridin-3-amine

While the utility of polyhalogenated pyridines is well-established, detailed investigations into specific, unsymmetrically substituted compounds are often necessary to unlock their full synthetic potential. This compound presents a unique combination of features: an amino directing group and three distinct halogen atoms at the 2, 4, and 6 positions. The differential reactivity between the two bromine atoms and the chlorine atom offers the potential for highly selective, stepwise functionalization. However, the specific reactivity and synthetic applications of this particular molecule are not widely documented in readily available literature. This lack of focused research creates a knowledge gap, limiting its application by synthetic chemists who could benefit from its unique structural and electronic properties. The rationale for a focused investigation is to systematically characterize this compound and explore its reactivity, thereby establishing it as a valuable and readily applicable building block for constructing complex, highly substituted pyridine-based molecules.

Research Objectives and Scope of Investigation for this compound

The primary research objective is to define the chemical profile and synthetic utility of this compound. The scope of such an investigation would include:

Synthesis and Characterization: Developing and optimizing a reliable synthetic route to this compound and thoroughly characterizing the compound using modern analytical techniques.

Reactivity Profiling: Investigating the chemoselectivity of the C-Br and C-Cl bonds in various standard transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Demonstration of Synthetic Utility: Applying the compound in the synthesis of more complex target molecules to showcase its utility as a versatile intermediate. This would demonstrate its potential for creating novel scaffolds for medicinal chemistry or materials science.

Data Compilation: Assembling a comprehensive dataset of its physical and chemical properties to serve as a reference for future research and application.

The following table provides known identifying information for the compound.

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | bldpharm.combldpharm.com |

| CAS Number | 1299607-83-2 | bldpharm.com |

| Molecular Formula | C5H3Br2ClN2 | bldpharm.comsinfoobiotech.com |

| Molecular Weight | 286.35 g/mol | bldpharm.comsinfoobiotech.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCKKZBYYPOUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679141 | |

| Record name | 2,4-Dibromo-6-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-83-2 | |

| Record name | 3-Pyridinamine, 2,4-dibromo-6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-6-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2,4 Dibromo 6 Chloropyridin 3 Amine

Strategic Analysis of Precursors and Starting Materials in Halogenated Pyridine (B92270) Synthesis

The rational design of a synthetic route begins with the selection of appropriate precursors and a thorough understanding of the reactivity of the pyridine nucleus. The inherent electronic properties of the pyridine ring dictate its susceptibility to various chemical transformations.

Pyridine is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. Electrophilic attack, when it occurs, generally favors the 3- and 5-positions. Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.

The introduction of substituents onto the pyridine ring profoundly influences its reactivity and the regioselectivity of subsequent reactions. Electron-donating groups (EDGs), such as amino (-NH₂) and hydroxyl (-OH) groups, activate the ring towards electrophilic substitution and are potent ortho- and para-directors. This directing influence is a critical consideration in the synthesis of highly substituted pyridines. For instance, the amino group in 3-aminopyridine (B143674) directs incoming electrophiles to the 2-, 4-, and 6-positions. In contrast, electron-withdrawing groups (EWGs) deactivate the ring towards electrophilic attack and typically direct incoming groups to the meta-position. Halogens are an exception; while they are deactivating due to their inductive effect, they are ortho-, para-directors.

| Substituent | Electronic Effect | Activation/Deactivation | Directing Effect (Electrophilic Substitution) |

|---|---|---|---|

| -NH₂ | +M > -I | Strongly Activating | Ortho, Para |

| -OH | +M > -I | Strongly Activating | Ortho, Para |

| -CH₃ | +I | Weakly Activating | Ortho, Para |

| -Cl, -Br | -I > +M | Deactivating | Ortho, Para |

| -NO₂ | -M, -I | Strongly Deactivating | Meta |

Considering the structure of 2,4-Dibromo-6-chloropyridin-3-amine, two principal retrosynthetic disconnections can be envisioned. The first approach involves the sequential halogenation of a 3-aminopyridine precursor. The second strategy relies on the selective amination of a pre-existing polyhalogenated pyridine scaffold.

For the first approach, 3-aminopyridine emerges as a logical and commercially available starting material. The strong ortho-, para-directing nature of the amino group can be harnessed to install the halogen substituents at the desired positions. To modulate the high reactivity of the amino group and to prevent unwanted side reactions, it is often necessary to protect it, for example, as an acetamide (B32628).

The second approach would necessitate a starting material such as 2,4,6-tribromopyridine or a related trihalopyridine. The primary challenge in this route is the regioselective introduction of the amino group at the 3-position, a transformation that is not readily achieved by direct nucleophilic substitution on an unactivated carbon. A more feasible, albeit longer, pathway might involve the introduction of a nitro group, which can then be reduced to the desired amine.

Direct Synthetic Routes to this compound

Based on the analysis of potential precursors and the principles of pyridine chemistry, a plausible and direct synthetic route can be formulated.

A robust strategy for the synthesis of polyhalogenated aminopyridines often involves a multi-step sequence that allows for precise control over the substitution pattern. This typically includes:

Protection of an activating group: To control the reactivity and regioselectivity of subsequent steps.

Stepwise introduction of halogens: The order of halogenation is crucial and is guided by the directing effects of the substituents already present on the ring.

Deprotection: To unveil the final functional group.

The synthesis of this compound can be strategically approached starting from 3-aminopyridine. The amino group's powerful directing effect is the key to installing the halogens at the desired 2, 4, and 6 positions.

Proposed Synthetic Route:

Protection of the Amino Group: The synthesis commences with the protection of the amino group of 3-aminopyridine . This can be readily achieved by acetylation with acetic anhydride (B1165640) to form N-(pyridin-3-yl)acetamide . This step moderates the activating effect of the amino group and prevents its oxidation during subsequent halogenation steps.

Regioselective Dibromination: The resulting N-(pyridin-3-yl)acetamide is then subjected to electrophilic bromination. The acetamido group directs the incoming electrophiles to the ortho and para positions (C2, C4, and C6). By controlling the stoichiometry of the brominating agent, such as with two equivalents of N-bromosuccinimide (NBS) or bromine in acetic acid, it is possible to achieve dibromination primarily at the more activated 2- and 4-positions, yielding N-(2,4-dibromopyridin-3-yl)acetamide .

Regioselective Chlorination: The subsequent introduction of a chlorine atom at the 6-position is the next critical step. The pyridine ring is now substituted with two deactivating bromine atoms and the activating acetamido group. The remaining vacant ortho-position (C6) is the most likely site for further electrophilic substitution. Chlorination can be accomplished using a suitable chlorinating agent like N-chlorosuccinimide (NCS) to afford N-(2,4-dibromo-6-chloropyridin-3-yl)acetamide .

Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamide protecting group to furnish the target molecule. This is typically achieved by heating in the presence of an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH), yielding This compound .

| Step | Transformation | Proposed Reagents and Conditions |

|---|---|---|

| 1 | Acetylation | 3-Aminopyridine, Acetic anhydride |

| 2 | Dibromination | N-(pyridin-3-yl)acetamide, 2 eq. NBS or Br₂/AcOH |

| 3 | Chlorination | N-(2,4-dibromopyridin-3-yl)acetamide, NCS |

| 4 | Deprotection | N-(2,4-dibromo-6-chloropyridin-3-yl)acetamide, aq. HCl or NaOH, heat |

An alternative, though likely more complex, approach involves the selective amination of a polyhalogenated pyridine. The direct introduction of an amino group at the 3-position of a 2,4,6-trihalopyridine via nucleophilic aromatic substitution (SNAr) is generally not feasible as this position is not activated towards nucleophilic attack.

A potential, albeit longer, route could involve the synthesis of a 2,4,6-trihalopyridine followed by nitration. The nitro group could then be reduced to an amino group. However, controlling the regioselectivity of the initial nitration and subsequent halogenation steps on an already substituted pyridine ring would be a significant challenge. For instance, starting from 2,6-dichloropyridine, nitration can yield 2,6-dichloro-3-nitropyridine. Subsequent bromination at the 4-position followed by reduction of the nitro group could theoretically lead to the target compound, but the yields and regioselectivity of each step would require careful optimization.

| Strategy | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Sequential Halogenation | 3-Aminopyridine | Protection, Sequential Halogenation, Deprotection | More direct and predictable based on known directing group effects. | Requires careful control of reaction conditions to ensure desired regioselectivity and avoid over-halogenation. |

| Amination of Polyhalogenated Pyridine | A polyhalogenated pyridine | Nitration, Further Halogenation, Reduction | May offer alternative pathways if sequential halogenation proves difficult. | Controlling the regioselectivity of nitration and amination on a polyhalogenated ring is challenging. |

Catalytic Approaches in the Synthesis of this compound

The introduction of halogen and amine functionalities onto a pyridine core often requires catalytic methods to achieve the desired regioselectivity and efficiency. Both metal-catalyzed and metal-free strategies have been developed for the synthesis of halogenated aminopyridines.

The direct halogenation of pyridine rings is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. Consequently, such reactions often necessitate harsh conditions, which can be incompatible with sensitive functional groups. While direct metal-catalyzed C-H halogenation of pyridine derivatives is an area of ongoing research, a more common approach involves the halogenation of pre-functionalized pyridines.

For a plausible synthesis of this compound, a potential pathway begins with the dibromination of a suitable precursor, such as 6-chloropyridin-3-amine. The introduction of bromine atoms onto the pyridine ring can be achieved using various brominating agents. Although not always explicitly metal-catalyzed, these reactions are crucial for constructing the target molecule. For instance, the bromination of aminopyridines can be performed using elemental bromine in the presence of a base or an acid catalyst. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the pyridine ring. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 6-chloropyridin-3-amine, the positions ortho (2 and 4) to the amine group are activated.

While specific metal-catalyzed C-H bromination protocols for 6-chloropyridin-3-amine are not widely reported, transition metals like palladium, copper, and rhodium are known to catalyze C-H functionalization reactions on heterocyclic systems. These methods often employ directing groups to achieve high regioselectivity.

The introduction of an amino group onto a polyhalogenated pyridine, such as a hypothetical 2,4-dibromo-6-chloropyridine (B13093399) precursor, is commonly achieved through cross-coupling reactions. Palladium- and copper-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) are powerful tools for this transformation. The success of these reactions is highly dependent on the choice of ligand, which plays a crucial role in the catalytic cycle.

Palladium-Catalyzed Amination: Palladium catalysts, when coordinated with suitable phosphine (B1218219) ligands, are highly effective for the amination of aryl and heteroaryl halides. For polyhalogenated pyridines, the reactivity of the C-X bonds can vary (C-I > C-Br > C-Cl), allowing for potential selective amination. Ligands such as Xantphos, and various biaryl phosphines (e.g., KPhos, AdBippyPhos) have been developed to enhance catalyst activity and stability. nih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. uwindsor.ca The development of new ligands has enabled the use of more convenient and less expensive ammonia (B1221849) sources, such as aqueous ammonia, with hydroxide (B78521) bases. nih.gov

Copper-Catalyzed Amination: Copper-catalyzed amination, or the Ullmann condensation, is a classical method that has seen significant advancements through the use of ligands. These reactions can be more cost-effective than palladium-catalyzed methods. Ligands such as 1,10-phenanthroline (B135089) and various diamines can accelerate the reaction and allow for milder reaction conditions. Copper-based systems are effective for the amination of aryl halides and can be applied to polyhalogenated pyridines. mdpi.com Visible-light-mediated copper catalysis represents a recent advancement, offering energy-efficient and green synthetic routes. rsc.org

The choice of ligand is critical for achieving high yields and selectivity, especially when dealing with substrates containing multiple halogen atoms, as in the precursors to this compound. The ligand's steric and electronic properties must be fine-tuned to promote the desired reactivity at a specific carbon-halogen bond.

To circumvent the cost and potential toxicity associated with transition metal catalysts, metal-free amination methods have been developed. These strategies often rely on the inherent reactivity of the polyhalogenated pyridine ring, which is activated towards nucleophilic aromatic substitution (SNAr).

A notable environmentally benign approach involves a base-promoted selective amination of polyhalogenated pyridines using N,N-dimethylformamide (DMF) as the amine source in water. In this method, a strong base like sodium tert-butoxide (NaOtBu) is believed to promote the dissociation of DMF to generate dimethylamine (B145610) in situ. This nucleophile then displaces a halogen on the pyridine ring. This method has been shown to be effective for a variety of polyhalogenated pyridines, including those containing chlorine and bromine. nih.gov

The reaction conditions for such a metal-free amination are typically heating the polyhalogenated pyridine with a base and the amine source in a suitable solvent. The selectivity of the reaction, i.e., which halogen is displaced, depends on the position on the pyridine ring and the reaction conditions.

| Strategy | Catalyst/Promoter | Amine Source | Key Features |

| Metal-Free Amination | Sodium tert-butoxide | DMF | Environmentally benign (uses water as solvent), avoids transition metals. |

Process Optimization for Yield, Selectivity, and Purity of this compound

The industrial viability of a synthetic route hinges on careful process optimization to maximize yield, selectivity, and purity while minimizing costs and environmental impact. For a multi-step synthesis of a complex molecule like this compound, each step must be individually optimized.

The choice of solvent and the reaction temperature are critical parameters that can profoundly affect the outcome of a chemical reaction.

Solvent Systems: In halogenation reactions, the solvent can influence the reactivity of the halogenating agent and the solubility of the substrate and reagents. For the bromination of 6-chloropyridin-3-amine, acetic acid is a commonly used solvent. For cross-coupling reactions like amination, polar aprotic solvents such as dioxane, toluene, and DMF are frequently employed. researchgate.net The development of reactions in greener solvents like water is an important goal. For instance, the aforementioned metal-free amination proceeds efficiently in water. nih.gov In some cross-coupling reactions, the addition of water to an organic solvent can even lead to an increase in yield. researchgate.net

Reaction Temperature: Temperature control is essential for managing reaction rates and selectivity. Halogenation reactions can be exothermic, requiring cooling to prevent side reactions. In contrast, cross-coupling reactions often require heating to overcome the activation energy barrier. For example, the base-promoted amination of polyhalogenated pyridines is typically carried out at elevated temperatures (e.g., 140 °C). nih.gov Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction time and product purity. Increasing the temperature can sometimes lead to cleaner reactions by reducing the formation of byproducts. researchgate.net

| Parameter | Halogenation (Example) | Amination (Example) |

| Solvent | Acetic Acid | Water, Dioxane, Toluene |

| Temperature | Room Temperature | 100-140 °C |

The precise ratio of reagents and the use of additives can be instrumental in controlling the selectivity and yield of a reaction.

Reagent Stoichiometry: In the synthesis of polyhalogenated compounds, controlling the stoichiometry of the halogenating agent is crucial to prevent over-halogenation. For the dibromination of 6-chloropyridin-3-amine, using a slight excess of bromine might be necessary to ensure complete conversion, but a large excess could lead to undesired side products. In amination reactions, the stoichiometry of the base is critical. For the base-promoted amination with DMF, typically 3.0 equivalents of NaOtBu are used relative to the polyhalogenated pyridine. nih.gov

Additive Effects: Additives can play various roles in a reaction, from acting as co-catalysts to sequestering byproducts. In halogenation reactions, a base like sodium acetate (B1210297) is often added to neutralize the hydrogen halide formed during the reaction. In palladium-catalyzed cross-coupling reactions, additives can be crucial for catalyst performance. For instance, the choice of base (e.g., Cs2CO3, K3PO4, NaOtBu) can significantly impact the reaction outcome. In some cases, specific additives are required to promote a clean conversion and suppress side reactions like homocoupling. researchgate.net The design of phosphine reagents as additives themselves can control the regioselectivity of pyridine halogenation through the formation of phosphonium (B103445) salt intermediates. nih.govresearchgate.net

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy signifies that a significant portion of the atoms from the reactants are incorporated into the final product, thereby minimizing waste.

For the proposed synthesis of this compound, the atom economy of each step must be carefully considered.

Step 1: Chlorination of 3-Aminopyridine

A common method for the chlorination of 3-aminopyridine to 2-chloro-3-aminopyridine involves the use of hydrogen peroxide and hydrochloric acid. google.com An alternative approach utilizes gaseous chlorine in the presence of a catalyst. google.com

The balanced chemical equation for the chlorination with HCl and H₂O₂ is:

C₅H₆N₂ + HCl + H₂O₂ → C₅H₅ClN₂ + 2H₂O

The atom economy for this reaction can be calculated as follows:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 3-Aminopyridine | C₅H₆N₂ | 94.11 |

| Hydrochloric Acid | HCl | 36.46 |

| Hydrogen Peroxide | H₂O₂ | 34.01 |

| Total Mass of Reactants | 164.58 | |

| Products | ||

| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 |

| Water | H₂O | 18.02 |

| Total Mass of Products | 164.58 | |

| Desired Product | ||

| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 |

Atom Economy (%) = (Molar mass of desired product / Total molar mass of reactants) x 100

Atom Economy (%) = (128.56 / 164.58) x 100 ≈ 78.1%

While a 78.1% atom economy is reasonably high, the generation of water as a benign byproduct is a positive feature of this reaction from a green chemistry perspective.

Step 2: Dibromination of 2-Chloro-3-aminopyridine

The subsequent step involves the dibromination of 2-chloro-3-aminopyridine to yield the target molecule, this compound. Traditional brominating agents often include molecular bromine (Br₂).

The balanced chemical equation using molecular bromine is:

C₅H₅ClN₂ + 2Br₂ → C₅H₃Br₂ClN₂ + 2HBr

The atom economy for this bromination step is calculated below:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 |

| Bromine | Br₂ | 159.81 |

| Total Mass of Reactants | 448.18 | |

| Products | ||

| This compound | C₅H₃Br₂ClN₂ | 286.35 |

| Hydrogen Bromide | HBr | 80.91 |

| Total Mass of Products | 448.18 | |

| Desired Product | ||

| This compound | C₅H₃Br₂ClN₂ | 286.35 |

Atom Economy (%) = (286.35 / 448.18) x 100 ≈ 63.9%

The atom economy of the bromination step is lower due to the formation of hydrogen bromide as a significant byproduct. Strategies to minimize waste in this step could involve the in-situ neutralization of HBr or the use of alternative brominating agents with higher atom economy.

Waste Minimization Strategies:

Catalytic Processes: The use of catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste.

Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing solvent recovery and recycling programs are crucial for waste reduction.

Byproduct Valorization: Exploring potential applications for byproducts, such as hydrogen bromide, can turn waste into a valuable resource.

Development of Environmentally Benign Protocols

The development of environmentally benign protocols for the synthesis of this compound involves the selection of greener reagents, solvents, and reaction conditions.

Greener Chlorinating and Brominating Agents:

The use of hazardous reagents like gaseous chlorine and liquid bromine poses significant safety and environmental risks. wordpress.com Safer alternatives are actively being explored.

N-Halosuccinimides (NCS and NBS): N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are solid reagents that are easier and safer to handle than their gaseous or liquid counterparts. wordpress.com However, their use results in the formation of succinimide (B58015) as a byproduct, which lowers the atom economy.

In-situ Generation of Halogenating Agents: The in-situ generation of bromine from safer precursors, such as reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide, can avoid the handling and transportation of hazardous molecular bromine. nih.gov A reagent prepared from a 2:1 mixture of bromide and bromate (B103136) can also serve as an eco-friendly brominating agent. rsc.org

Selectfluor™ in Combination with Halide Salts: A combination of Selectfluor™ and lithium chloride or lithium bromide has been shown to be effective for the regioselective halogenation of 2-aminopyridines under mild conditions. rsc.org

Environmentally Benign Solvents:

Traditional halogenation reactions often employ chlorinated solvents, which are environmentally persistent and pose health risks. The principles of green chemistry advocate for the use of safer alternatives.

Water: When feasible, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.

Alcohols: Solvents like ethanol (B145695) and methanol (B129727) can be greener alternatives to chlorinated solvents. dntb.gov.ua

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, if possible, is the most environmentally friendly approach as it completely eliminates solvent-related waste.

Energy Efficiency:

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Catalysis: The use of catalysts can enable reactions to proceed at lower temperatures and pressures, thereby reducing energy requirements.

By systematically applying these green chemistry principles to each step of the synthesis of this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process. Further research into novel catalytic systems and greener reaction media will continue to advance the sustainable production of this and other important chemical compounds.

Chemical Reactivity and Transformations of 2,4 Dibromo 6 Chloropyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring typically acts as a nucleophile or a base. However, in 2,4-Dibromo-6-chloropyridin-3-amine, its basicity and nucleophilicity are substantially diminished due to the strong inductive electron-withdrawing effects of the halogens at the C2, C4, and C6 positions. This deactivation makes reactions at the ring nitrogen challenging.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation and N-acylation at the pyridine nitrogen are generally unfavorable for this compound. N-alkylation of aminopyridines often leads to the formation of quaternary ammonium (B1175870) salts, but this process is typically limited to less substituted and more electron-rich pyridine systems. researchgate.net Similarly, N-acylation of the ring nitrogen to form N-acylpyridinium species is a known pathway, particularly for 4-aminopyridine, but is hindered by steric crowding and electronic deactivation. abertay.ac.uk

For this compound, the combination of severe steric hindrance from the substituents at positions 2 and 6, and the profound electron-deficient nature of the ring, makes electrophilic attack at the nitrogen atom highly unlikely under standard conditions. Reactions would likely require exceptionally powerful alkylating or acylating agents and harsh conditions, with a high probability of favoring reaction at the more accessible C3-amino group instead.

Formation of Pyridinium (B92312) Derivatives

The formation of stable pyridinium salts via reaction at the ring nitrogen is not a commonly reported transformation for this molecule. While pyridinium salts are key intermediates in some synthetic strategies, such as the (AEa) addition-elimination mechanism for nucleophilic substitution on activated pyridines, these typically involve an N-substituent that acts as a leaving group (e.g., N-oxide or N-acyloxy). abertay.ac.uk Given the electronic properties of this compound, direct protonation to form a pyridinium salt in acidic media is possible, but further reactions to form stable, isolated N-substituted pyridinium derivatives are not well-documented and would be synthetically challenging.

Reactions Involving the Amino Group (C3-Amine)

The primary amino group at the C3 position is the principal site of reactivity for nucleophilic reactions. Although its nucleophilicity is reduced by the electron-withdrawing halogens on the ring, it remains the most reactive center for a variety of transformations.

Amide and Urea (B33335) Formation

The C3-amino group can react with acylating agents, such as acyl chlorides or carboxylic acids activated by coupling reagents, to form the corresponding amides. This is a standard transformation for aromatic amines. synplechem.com The reaction proceeds via nucleophilic attack of the amine onto the activated carbonyl carbon. Common coupling reagents used for such transformations include carbodiimides like DCC or EDC, often in the presence of an additive like HOBt to prevent side reactions. peptide.com

Similarly, the amino group can react with isocyanates or their synthetic equivalents to form urea derivatives. researchgate.net This reaction is fundamental in medicinal chemistry for creating hydrogen-bond donors and acceptors that can interact with biological targets. nih.gov While no specific examples for this compound are detailed in the surveyed literature, the synthesis of N-acyl cyclic urea derivatives from related chloropyridinylmethyl amines demonstrates the feasibility of such reactions on halogenated pyridine scaffolds. researchgate.net

Table 1: Representative Conditions for Amide and Urea Formation on Related Aminopyridines This table presents generalized conditions and examples from related compounds, as specific data for this compound is not available.

| Reaction Type | Amine Substrate | Reagent | Catalyst/Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Amide Formation | General Aromatic Amines | Carboxylic Acid | Carbodiimide (EDC, DCC), HOBt | DMF, THF | N-Aryl Amide | peptide.com, synplechem.com |

| Urea Formation | 2-Aryl-benzothiazol-5-amine | Isocyanate | - | - | N,N'-Disubstituted Urea | nih.gov |

Diazotization and Subsequent Transformations

One of the most robust and synthetically useful transformations for aromatic primary amines is diazotization, followed by displacement of the resulting diazonium group. masterorganicchemistry.comorganic-chemistry.org The reaction involves treating the amine with a source of nitrous acid (typically NaNO₂ in a strong acid like HBr or HCl) at low temperatures to form a relatively stable aryldiazonium salt. libretexts.org This diazonium group is an excellent leaving group (N₂) and can be substituted by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orglibretexts.org

This methodology is particularly valuable for introducing substituents that are difficult to install via other means. For this compound, this two-step sequence allows for the complete removal of the amino functionality and its replacement. For instance, a Sandmeyer reaction could be used to synthesize 2,3,4-tribromo-6-chloropyridine. This approach has been successfully applied to other highly substituted aminopyridines. nih.govorgsyn.org

Table 2: Examples of Diazotization-Sandmeyer Reactions on Substituted Aminopyridines This table illustrates transformations on compounds analogous to the title compound, demonstrating the synthetic utility of this pathway.

| Starting Amine | Diazotization Reagents | Sandmeyer Reagent | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 2-Amino-5-bromo-3-nitropyridine | NaNO₂, H₂SO₄ | Not specified (Reduction) | 2,3-Diamino-5-bromopyridine | - | orgsyn.org |

| 2-Amino-4-chloropyridine | NaNO₂, HCl | CuCl, HCl | 2,4-Dichloropyridine | 68% | google.com |

Condensation Reactions

Primary amines can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). beilstein-journals.orgmdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. However, the nucleophilicity of the amino group in this compound is significantly attenuated by the electron-withdrawing halogen atoms. Consequently, condensation reactions are expected to be slow and may require forcing conditions or highly electrophilic carbonyl partners. No specific examples of imine formation from this compound have been documented in the reviewed literature, suggesting this may not be a synthetically favorable pathway compared to other transformations.

Reactions Involving the Halogen Atoms (C2-Bromo, C4-Bromo, C6-Chloro)

The reactivity of the halogen atoms in this compound is a subject of significant synthetic interest. The pyridine core is electron-deficient, which facilitates reactions with nucleophiles and organometallic reagents. The positions of the halogens (C2, C4, and C6) are all activated by the ring nitrogen, but to different extents, leading to selective transformations under specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org The rate and regioselectivity of SNAr reactions on polyhalogenated pyridines are highly dependent on the position of the halogen, the nature of the nucleophile, and the reaction conditions. baranlab.org For pyridines, nucleophilic attack is generally favored at the C4 and C2/C6 positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. libretexts.orgbaranlab.org

In this compound, the halogen atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. acs.orgnih.gov The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I. acs.org This suggests that the C6-chloro group might be more reactive than the C2 and C4-bromo groups under certain conditions. However, the position on the pyridine ring often plays a more decisive role. The C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. baranlab.org Therefore, a competition between the electronic activation at C4 and the inherent reactivity of the C-Cl bond at C6 is expected.

Research on other polyhalogenated pyridines shows that amination with various amino sources can be achieved, often requiring elevated temperatures or the use of a base like sodium tert-butoxide. acs.org For instance, studies on the amination of polyhalogenated pyridines have demonstrated that selective substitution can be achieved even in the presence of multiple halogen atoms. acs.org Similarly, O- and S-nucleophiles can be used to introduce alkoxy and thioether moieties, respectively. nih.gov

Regioselectivity in the SNAr reactions of polyhalogenated pyridines is a complex interplay of electronic and steric factors. wuxiapptec.com The order of reactivity (C4 > C2 > C3) is a general guideline, but it can be significantly altered by the presence of other substituents and the specific nucleophile used. baranlab.org In this compound, the C3-amino group acts as an electron-donating group, which could potentially modulate the reactivity of the adjacent C2 and C4 positions.

Chemoselectivity refers to the preferential reaction of one halogen over the others. While the general halogen reactivity for SNAr is F > Cl > Br > I, the substitution pattern of the pyridine ring is a dominant factor. acs.org In many cases involving polychlorinated heterocycles, C4-substitution is preferred. wuxiapptec.com For a substrate like this compound, it is plausible that nucleophilic attack would preferentially occur at the C4-bromo position due to its high activation by the ring nitrogen. Subsequent substitution might then occur at the C6-chloro or C2-bromo position, depending on the reaction conditions and the nucleophile's strength. Directed nucleophilic substitution, potentially guided by the C3-amino group, could also influence the reaction's outcome under specific conditions. rsc.org

| Position | Halogen | Relative Reactivity | Controlling Factors |

|---|---|---|---|

| C4 | Bromo | High | Strong electronic activation from ring nitrogen; para-position is highly favored for nucleophilic attack on pyridines. baranlab.org |

| C6 | Chloro | Moderate | Electronic activation from ring nitrogen (ortho-position). The C-Cl bond is generally more reactive than C-Br in SNAr. acs.org |

| C2 | Bromo | Low to Moderate | Electronic activation from ring nitrogen (ortho-position), but may be sterically hindered by the adjacent C3-amino group. |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize polyhalogenated heterocycles. researchgate.netacs.org These reactions, including the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, allow for the selective introduction of a wide array of substituents onto the pyridine core. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org

The selectivity of palladium-catalyzed cross-coupling reactions is primarily determined in the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. baranlab.orgacs.org The general reactivity trend for halogens in this step is I > Br > Cl > F. baranlab.org This is opposite to the trend observed in SNAr reactions and suggests that the C-Br bonds at the C2 and C4 positions of this compound will be significantly more reactive than the C-Cl bond at the C6 position.

Suzuki-Miyaura Coupling : This reaction couples aryl or vinyl boronic acids with the halide. Studies on 2,4-dibromopyridine (B189624) have shown that mono-arylation occurs selectively at the C2 position under certain conditions, while other conditions can influence selectivity. researchgate.netacs.org

Stille Coupling : This reaction uses organotin reagents. It is known for its tolerance of a wide range of functional groups. organic-chemistry.orguwindsor.ca Selective coupling at the more reactive C-Br positions is expected.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.orgscirp.org It is highly effective for the alkynylation of bromo- and iodopyridines. scirp.orgsemanticscholar.org

Heck Reaction : This reaction couples the halide with an alkene. wikipedia.org Double Heck reactions on dibromopyridines have been reported to yield di(alkenyl)pyridines. researchgate.net

Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds by coupling amines with aryl halides. nih.govresearchgate.net It provides a complementary route to SNAr for introducing amino groups, and it is particularly effective for less reactive aryl chlorides and bromides.

In polyhalogenated pyridines, chemoselectivity in cross-coupling is governed by both the type of halogen and its position on the ring. acs.orgnih.gov The C-Br bonds are expected to react preferentially over the C-Cl bond. Between the two C-Br bonds in this compound, the site of initial reaction depends on a combination of factors, including bond dissociation energies (BDEs) and steric effects. acs.orgnih.gov

DFT calculations and experimental results for dihalopyridines often show that oxidative addition is favored at the C2 position over the C4 position. researchgate.netnih.gov For 2,4-dibromopyridine, the C2-Br bond is weaker than the C4-Br bond, favoring oxidative addition at C2. acs.org Therefore, it is highly probable that initial cross-coupling of this compound will occur at the C2-bromo position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-functionalization at C2, followed by a subsequent coupling at C4, and finally at the least reactive C6-chloro position. This stepwise functionalization allows for the divergent synthesis of complex, polysubstituted pyridine derivatives. acs.org

| Position | Halogen | Relative Reactivity | Rationale | Potential Reactions |

|---|---|---|---|---|

| C2 | Bromo | Highest | Favored site for oxidative addition in 2,X-dihalopyridines; weaker C-Br bond compared to C4-Br. acs.orgnih.gov | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig |

| C4 | Bromo | Intermediate | Less reactive than C2-Br in oxidative addition but significantly more reactive than C6-Cl. acs.orgnih.gov | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig |

| C6 | Chloro | Lowest | Stronger C-Cl bond makes oxidative addition more difficult compared to C-Br bonds. Requires more active catalysts or harsher conditions. baranlab.org | Suzuki, Buchwald-Hartwig (with specialized ligands) |

Influence of Catalyst Speciation on Regioselectivity

While specific studies on the influence of catalyst speciation on the regioselectivity of reactions involving this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally related compounds, particularly 2,4-dibromopyridine. acs.orgnih.govresearchgate.net The regiochemical outcome of palladium-catalyzed cross-coupling reactions on such multi-halogenated pyridines has been shown to be highly dependent on the nature of the palladium catalyst in solution.

The key determinant of selectivity is often the aggregation state of the palladium catalyst, which can be controlled by factors such as the ligand-to-metal ratio. nih.gov Generally, two main catalytic regimes are considered:

Mononuclear Pd₁ Catalysis: Typically favored when using higher equivalents of phosphine (B1218219) ligands (e.g., PPh₃) relative to the palladium source (e.g., Pd(OAc)₂). These monomeric palladium species, such as Pd(PPh₃)₄, tend to react at the most electronically deficient and sterically accessible position. researchgate.net In dihalopyridines, this often corresponds to the C2 position due to the weaker C₂–Br bond compared to the C₄–Br bond. acs.org

Multinuclear Pdₙ Catalysis: Observed at lower ligand-to-metal ratios, where palladium can form clusters (e.g., Pd₃-type) and nanoparticles. acs.org These higher-order palladium species have demonstrated a remarkable ability to reverse the typical regioselectivity, favoring reaction at the C4 position in 2,4-dibromopyridine. acs.orgnih.gov

For this compound, three potential sites of reaction exist (C2-Br, C4-Br, and C6-Cl). Based on bond dissociation energies, the C-Br bonds are significantly weaker than the C-Cl bond, making them the primary sites for oxidative addition in palladium catalysis. The directing effects of the amino group at C3 further complicate predictions. However, by analogy with 2,4-dibromopyridine, the choice of catalyst could potentially be used to direct arylation to either the C2 or C4 position.

Table 1: Predicted Regioselectivity in Cross-Coupling of this compound Based on Catalyst Speciation

| Catalyst System (Hypothetical) | Dominant Palladium Species | Predicted Major Reaction Site | Rationale |

| Pd(OAc)₂ with ≥3 equiv. PPh₃ | Mononuclear Pd₁ | C2-Br | Favors the kinetically preferred site, analogous to C2-selectivity in 2,4-dibromopyridine. nih.govresearchgate.net |

| Pd(OAc)₂ with ≤2.5 equiv. PPh₃ | Multinuclear Pdₙ (Clusters/NPs) | C4-Br | Atypical selectivity driven by catalyst aggregation, analogous to C4-selectivity in 2,4-dibromopyridine. acs.orgnih.gov |

It is crucial to note that these are predictions based on related systems. The electronic and steric influence of the additional chloro and amino groups would require specific experimental verification to fully elucidate the regioselectivity for this compound.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful synthetic tool for the functionalization of halogenated aromatic and heteroaromatic compounds. acs.orgarkat-usa.org This reaction typically involves treating the substrate with an organometallic reagent, most commonly an alkyllithium (e.g., n-BuLi, s-BuLi) or a Grignard reagent, at low temperatures. The reaction proceeds via a nucleophilic attack on the halogen atom, displacing it with the metal.

The selectivity of metal-halogen exchange is governed by the nature of the halogen and the electronic environment of the C-X bond. The general order of reactivity for halogens is I > Br > Cl > F. nih.gov In the case of this compound, this reactivity trend strongly suggests that a metal-halogen exchange reaction would occur preferentially at one of the C-Br bonds over the more robust C-Cl bond. arkat-usa.orgbenthambooks.com

The regioselectivity between the C2-Br and C4-Br positions would be influenced by several factors:

Acidity of adjacent protons: The directing effect of the amino group and the pyridine nitrogen can influence the stability of the resulting organometallic intermediate.

Kinetic vs. Thermodynamic Control: The choice of alkyllithium reagent and reaction conditions can favor either the kinetically or thermodynamically preferred product. For instance, in 2,5-dibromo-4-methoxypyridine, the site of lithiation could be controlled by the timing of the electrophilic quench. arkat-usa.org

Following the exchange, the resulting lithiated or magnesiated pyridine derivative can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.), allowing for the introduction of a wide range of functional groups. This two-step sequence—selective metal-halogen exchange followed by electrophilic quench—provides a versatile route to complex, unsymmetrically substituted pyridines.

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom, a reaction of significant interest for both synthetic purposes and the remediation of halogenated pollutants. rsc.org Several methods exist for this transformation, with selectivity often achievable based on the differing reactivity of the carbon-halogen bonds. nih.gov

For this compound, selective dehalogenation is feasible. The C-Br bonds are more susceptible to reduction than the C-Cl bond. Strategies for reductive dehalogenation include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate). This method is widely used but can sometimes lead to the reduction of the pyridine ring itself under harsh conditions. rsc.org

Metal-Mediated Reduction: Reagents like indium in an ionic liquid medium have been shown to be effective for the dehalogenation of haloaromatics. nih.govresearchgate.net These systems often exhibit good chemoselectivity, allowing for the removal of bromo groups in the presence of chloro groups.

Base-Mediated Systems: The use of (NHC)Pd(allyl)Cl complexes with a base like NaO(t)Bu has been reported for the catalytic dehalogenation of aryl chlorides and bromides. researchgate.net

Hypophosphite Reagents: Hypophosphorous acid and its salts are powerful reducing agents that can be used for dehalogenation, often in the presence of a radical initiator. rsc.org

Given the reactivity hierarchy (Br > Cl), a controlled reductive dehalogenation of this compound would be expected to first yield a mixture of monobromo-chloro-aminopyridines, followed by the fully debrominated 6-chloro-pyridin-3-amine upon further reduction. Complete removal of all halogens would require more forcing conditions.

Reactions Involving the Pyridine Ring System (e.g., Cycloadditions, Oxidations, Reductions)

Beyond reactions at the halogen sites, the pyridine ring of this compound can participate in various transformations.

Cycloadditions: While pyridine itself is generally a poor diene for Diels-Alder reactions, its derivatives can participate in cycloaddition chemistry. However, the electron-rich nature conferred by the amino group in this compound makes it an unlikely candidate for standard [4+2] cycloadditions with electron-rich dienes. Higher-order cycloadditions, such as [6π + 4π] reactions, are known for some aromatic systems but often require specific activation and may not be favored for this substituted pyridine. organicreactions.org

Oxidations: The pyridine nitrogen can be oxidized to an N-oxide using reagents like peroxy acids. uomosul.edu.iqabertay.ac.uk Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating electrophilic substitution. uomosul.edu.iq The pyridine ring itself can be susceptible to oxidative degradation under harsh conditions. For example, the electrochemical oxidation of the related compound 2,4-dibromo-6-nitroaniline (B1580786) in strong acid leads to the formation of a p-benzoquinone derivative, suggesting that the aromatic ring can be opened and transformed under specific oxidative stress. psu.edu

Reductions: The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring. chemicalbook.com Catalytic hydrogenation over platinum or nickel catalysts is a common method, though it may also lead to concurrent dehalogenation. uomosul.edu.iqclockss.org A milder and more chemoselective alternative involves the use of samarium diiodide (SmI₂) in the presence of water. This system has been shown to rapidly reduce pyridine and its derivatives to piperidines at room temperature. clockss.org However, it is noteworthy that this reagent system can also cause the elimination of amino and chloro groups, which would be a competing pathway for this compound. clockss.org

Mechanistic Investigations of Key Transformations of this compound

While specific mechanistic studies detailing the reaction pathways and transition states for this compound are scarce, the mechanisms of its key potential transformations can be inferred from well-studied analogous systems.

Reaction Pathway Elucidation

The principal reaction pathways for this molecule would involve either reactions at the halogen substituents or transformations of the pyridine ring.

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: acs.org

Oxidative Addition: The active LₙPd(0) catalyst inserts into one of the carbon-bromine bonds (C2-Br or C4-Br) to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Nucleophilic Aromatic Substitution (SₙAr): Although less common than cross-coupling for C-C bond formation, direct substitution of a halogen by a strong nucleophile is possible. The pyridine ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions. uomosul.edu.iqabertay.ac.uk The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate determines the feasibility and regioselectivity of the reaction.

Reductive Dehalogenation (Indium-Mediated): A plausible mechanism for reductive dehalogenation by indium involves a single electron transfer (SET) from the metal surface to the aryl halide. researchgate.net This forms a radical anion which then loses a halide ion. The resulting aryl radical can then be further reduced and protonated by the solvent or additives to give the dehalogenated product.

Transition State Analysis and Energy Profiles

Detailed computational studies involving transition state analysis and the mapping of reaction energy profiles are powerful tools for understanding reaction mechanisms, rates, and selectivities. acs.orgsemanticscholar.org Such studies for this compound are not present in the surveyed literature.

However, theoretical studies on related systems provide a framework for what such an analysis would entail:

For Cross-Coupling Reactions: Computational chemistry could be used to calculate the activation energies (ΔG‡) for the oxidative addition of a palladium catalyst at the C2-Br, C4-Br, and C6-Cl positions. semanticscholar.org These calculations would help predict the intrinsic reactivity of each site. Furthermore, modeling the transition states for different catalyst species (mononuclear vs. cluster) could provide a rationale for the observed switches in regioselectivity. acs.org

For Ring Transformations: In reactions like photochemical chlorination of pyridine, transition state theory has been used to calculate the activation barriers for addition at different ring positions, successfully predicting that the 2-position is favored. researchgate.net A similar approach could be applied to model potential cycloaddition or substitution reactions on the pyridine ring of the target molecule, taking into account the electronic effects of all five substituents.

Such computational analyses would be invaluable for designing selective transformations of this compound and for gaining a fundamental understanding of its reactivity.

Applications of 2,4 Dibromo 6 Chloropyridin 3 Amine As a Synthetic Intermediate and Building Block

Precursor for Diverse Heterocyclic Systems

The structure of 2,4-Dibromo-6-chloropyridin-3-amine is primed for a variety of cyclization reactions, enabling the synthesis of fused, bridged, and spirocyclic pyridine (B92270) derivatives. The ortho-relationship between the amino group and the bromine atom at position 4, as well as the adjacent halogen at position 2, provides multiple pathways for annulation reactions to form new rings.

The aminopyridine moiety is a well-established precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which are prominent scaffolds in medicinal chemistry. While direct examples starting from this compound are not extensively documented in public literature, the known reactivity patterns of analogous compounds allow for a clear projection of its synthetic potential.

For instance, the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core often involves the condensation of a 2-aminopyridine (B139424) derivative with various reagents. The amino group of this compound can react with reagents like diethyl malonate or other 1,3-dicarbonyl compounds to construct the pyrimidine (B1678525) ring. The remaining halogen atoms on the pyridine ring can then be used for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents. This approach is valuable for creating libraries of compounds for screening as kinase inhibitors. nih.govresearchgate.net

Similarly, the synthesis of thieno[2,3-b]pyridines can be achieved from 3-aminopyridine (B143674) precursors. nih.govarkat-usa.orgmdpi.comekb.eg A common method involves the reaction of a 3-aminopyridine with a sulfur-containing reagent, followed by intramolecular cyclization. The presence of halogens on the this compound backbone would allow for the synthesis of highly substituted thieno[2,3-b]pyridines. These halogenated positions can be selectively addressed using metal-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups, which is a key strategy in the development of new therapeutic agents. nih.govmdpi.com

Table 1: Potential Fused Heterocyclic Systems from this compound

| Fused System | General Synthetic Strategy | Potential Application | Key References |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Condensation of the amino group with 1,3-dicarbonyl compounds, followed by intramolecular cyclization. | Kinase inhibitors, anti-inflammatory agents. | nih.govresearchgate.netnih.gov |

| Thieno[2,3-b]pyridines | Reaction with sulfur reagents (e.g., thioglycolic acid derivatives) followed by cyclization. | Anticancer agents, chemosensitizers. | nih.govarkat-usa.orgekb.eg |

This table is illustrative of potential syntheses based on known reactivity of analogous compounds.

The development of synthetic routes to bridged and spirocyclic compounds is of great interest due to their unique three-dimensional structures, which can lead to improved pharmacological properties. nih.gov this compound serves as a potential starting material for such complex architectures through multi-component reactions or sequential functionalization and cyclization strategies.

Spiro[indoline-3,4'-pyridine] derivatives, for example, can be synthesized through one-pot, multi-component reactions involving an amine, an activated alkyne, and an isatin (B1672199) derivative. beilstein-journals.orgbeilstein-journals.orgpsu.edunih.govacs.org The amino group of this compound could act as the nucleophile in such a reaction, leading to a highly functionalized spirocyclic product where the pyridine core bears the remaining bromo and chloro substituents. These halogens provide handles for late-stage diversification.

The synthesis of bridged pyridines can be envisioned through intramolecular cyclization reactions. rsc.org By first functionalizing two of the halogen positions with chains containing appropriate reactive groups, a subsequent ring-closing reaction could form a bridge across the pyridine core. The specific nature of the bridging element would depend on the length and functionality of the appended chains.

Role in the Rational Design and Synthesis of Bioactive Molecules (General Scaffold Applications)

The poly-functional nature of this compound makes it an attractive scaffold for the rational design of bioactive molecules. Its ability to undergo selective, stepwise reactions at multiple positions allows for the precise placement of various pharmacophoric groups, facilitating the optimization of ligand-target interactions.

In drug discovery, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of related compounds. This compound is an ideal starting point for the generation of novel scaffolds. The differential reactivity of the C-Cl and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization. nih.gov Typically, the C-Br bonds are more reactive than the C-Cl bond, allowing for initial modification at the 2- and 4-positions, followed by a subsequent reaction at the 6-position. The amino group can also be modified or used to direct reactions.

For instance, this compound could be a precursor for the synthesis of substituted aminopyridines that act as hinges for kinase inhibitors, a common motif in many approved drugs. The ability to introduce a variety of substituents around the pyridine core allows for the fine-tuning of steric and electronic properties to maximize potency and selectivity.

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of compounds for high-throughput screening. libretexts.org The use of solid-phase synthesis, where molecules are built upon a polymer support, is a common strategy. Polyhalogenated pyridines have been successfully used as scaffolds in solid-phase synthesis to create libraries of pyridine-based derivatives. acs.org

This compound is well-suited for this approach. It can be attached to a solid support through one of its reactive sites, and the remaining sites can be sequentially reacted with a diverse set of building blocks. For example, the amino group could be used for attachment, followed by a series of palladium-catalyzed cross-coupling reactions at the halogenated positions. This would generate a library of compounds with a common core but with diverse substituents at three different positions, maximizing the structural diversity of the library.

Table 2: Potential Reactions for Library Synthesis

| Reaction Type | Position(s) | Example Reagents | Purpose | Key References |

|---|---|---|---|---|

| Suzuki Coupling | C2, C4, C6 | Arylboronic acids | Introduction of aryl groups | nih.gov |

| Buchwald-Hartwig Amination | C2, C4, C6 | Primary/secondary amines | Introduction of amino groups | acs.orgrsc.org |

| Sonogashira Coupling | C2, C4, C6 | Terminal alkynes | Introduction of alkynyl groups | mdpi.com |

This table illustrates the potential for diversification at each reactive site of the core scaffold.

Potential in Functional Materials Research (General Applications)

The unique electronic properties of the pyridine ring, combined with the influence of the amino and halogen substituents, suggest that this compound could be a valuable building block in materials science.

The presence of an amino group, which is an electron-donating group, on the electron-deficient pyridine ring creates a push-pull system that can influence the electronic and photophysical properties of the molecule. rsc.orgrsc.org Halogen atoms also modulate these properties through their inductive and mesomeric effects. This makes derivatives of this compound interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, aminopyridines can be used as monomers for the synthesis of conductive polymers. researchgate.netencyclopedia.pubnih.gov The polymerization can proceed through the amino group and/or the aromatic ring. The halogen atoms on this compound could be used to tune the properties of the resulting polymer, such as its conductivity, solubility, and morphology. It is also conceivable that the halogens could be used as sites for cross-linking or for post-polymerization modification, allowing for the creation of new materials with tailored properties.

Precursor for Polymeric Materials

The di-bromo and mono-chloro substitution pattern on the pyridine ring of this compound makes it a promising monomer for the synthesis of novel conjugated polymers. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, allows for stepwise and controlled polymer chain growth.

Research on dihalogenated pyridines has demonstrated their utility in creating π-conjugated polymers with interesting electronic and photophysical properties. For instance, polymers based on 2,6-azulene have been synthesized using dibrominated π-conjugated units, resulting in materials that absorb light in the visible and near-infrared regions. rsc.org The presence of the nitrogen atom in the pyridine ring can also influence the polymer's electronic properties and its ability to coordinate with metals.

The general approach to polymer synthesis using a monomer like this compound would involve a polycondensation reaction. One possible route is through a Suzuki-Miyaura cross-coupling reaction with a diboronic acid or a diboronic ester comonomer. The reactivity difference between the bromine and chlorine atoms could potentially allow for the selective reaction of the C-Br bonds first, followed by the reaction of the C-Cl bond under different catalytic conditions, leading to the formation of well-defined block copolymers.

Furthermore, the amino group can be utilized for post-polymerization modification, enabling the tuning of the polymer's properties, such as solubility, processability, and functionality. Amine-functionalized polymers are known to be challenging to synthesize directly due to the instability of amine-containing monomers. google.com Therefore, using a stable, functionalized monomer like this compound offers a viable route to such materials. These polymers could find applications in organic electronics, sensors, and as components of advanced composite materials. rsc.orgresearchgate.net

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

| Reaction Type | Comonomer | Catalyst System (Example) | Potential Polymer Structure |

| Suzuki-Miyaura | Aryl-diboronic acid | Pd(PPh₃)₄ / Base | Alternating copolymer |

| Stille | Aryl-distannane | Pd(PPh₃)₄ | Alternating copolymer |

| Heck | Divinyl-aryl | Pd(OAc)₂ / Phosphine (B1218219) ligand | Alternating copolymer |

| Buchwald-Hartwig | Diamine | Pd₂(dba)₃ / Ligand / Base | Cross-linked polymer |

Building Blocks for Organic Dyes and Optical Materials

The synthesis of organic dyes often relies on the strategic combination of electron-donating and electron-accepting groups within a conjugated system. nih.gov The structure of this compound, with its electron-donating amino group and electron-withdrawing halogen atoms on a π-deficient pyridine ring, provides a valuable scaffold for the design of novel chromophores.

The amino group can serve as a powerful auxochrome, influencing the color and solubility of the resulting dye. nih.gov Furthermore, the halogen atoms provide reactive handles for introducing various substituents through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of the dye's absorption and emission properties. For instance, the reaction of halogenated pyridines with amines or other nucleophiles is a common strategy for synthesizing fluorescent dyes. researchgate.net

Azo dyes, a major class of commercial colorants, are synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. nih.gov The amino group of this compound can be diazotized and coupled with various aromatic or heterocyclic compounds to generate a wide range of azo dyes with potentially interesting colors and fastness properties. A patent for disperse azo dyes mentions the use of 2,6-diaminosubstituted pyridine coupling components, highlighting the relevance of aminated pyridines in this field. google.com

In the realm of optical materials, the development of fluorescent dyes with large Stokes shifts is of great interest for applications in microscopy and bioimaging. uni-goettingen.decore.ac.uk The inherent asymmetry and electronic landscape of this compound could be exploited to create dyes with significant intramolecular charge transfer character, a key feature for achieving large Stokes shifts. The synthesis of fluorescent dyes based on imidazo[1,2-a]pyridines, which can be derived from 2-aminopyridines, has been reported to yield compounds with promising two-photon absorption properties. researchgate.net

Table 2: Potential Dye Synthesis Pathways

| Dye Class | Synthetic Strategy | Key Reagents | Potential Application |

| Azo Dyes | Diazotization and coupling | NaNO₂ / HCl, Coupling component | Textile dyeing, Printing |

| Fluorescent Dyes | Nucleophilic substitution | Amines, Phenols, Thiols | Bioimaging, Sensors |

| Functional Dyes | Cross-coupling reactions | Arylboronic acids, Alkynes | Optical data storage, Non-linear optics |

Ligand Components in Coordination Chemistry

The field of coordination chemistry explores the formation and properties of complexes between a central metal ion and surrounding molecules or ions, known as ligands. northeastern.edu The pyridine nitrogen and the exocyclic amino group of this compound make it a potential bidentate ligand, capable of forming stable chelate rings with a variety of metal ions. The halogen substituents can further influence the electronic properties of the ligand and the resulting metal complex.

The coordination chemistry of aminopyridine derivatives has been extensively studied, with many complexes exhibiting interesting magnetic, catalytic, and biological properties. For example, copper(II) complexes with bromo-substituted 2-aminopyridines have been synthesized and characterized, revealing interesting magnetic behaviors. bohrium.com

The presence of multiple halogen atoms on the pyridine ring of this compound offers opportunities for the synthesis of polynuclear complexes or metal-organic frameworks (MOFs). northeastern.edursc.org The halogen atoms can participate in secondary interactions, such as halogen bonding, which can play a crucial role in the self-assembly of supramolecular structures.

Furthermore, the reactivity of the C-Br and C-Cl bonds allows for the post-synthetic modification of the coordinated ligand. This could involve cross-coupling reactions to introduce larger organic moieties, potentially leading to the formation of porous coordination polymers with applications in gas storage, separation, and catalysis. Palladium complexes with N-heterocyclic carbene (NHC) ligands derived from functionalized pyridines have shown high activity in cross-coupling reactions. rsc.org

Table 3: Potential Coordination Complexes and Applications

| Metal Ion (Example) | Coordination Mode | Potential Complex Type | Potential Application |

| Copper(II) | N(pyridine), N(amino) | Mononuclear or Polynuclear Complex | Magnetic materials, Catalysis |

| Palladium(II) | N(pyridine), N(amino) | Square planar complex | Catalyst for cross-coupling reactions |

| Zinc(II) | N(pyridine), N(amino) | Tetrahedral complex | Luminescent material |

| Lanthanide(III) | N(pyridine), N(amino) | High coordination number complex | Upconversion materials, Bio-probes |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Dibromo 6 Chloropyridin 3 Amine

The Anticipated Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for determining the precise structure of organic molecules. For 2,4-Dibromo-6-chloropyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be indispensable.

1D NMR Techniques (¹H, ¹³C) in Complex Structure Assignment

The ¹H NMR spectrum would be expected to show a single signal for the aromatic proton at position 5, with its chemical shift influenced by the surrounding bromine, chlorine, and amine substituents. The integration of this signal would correspond to a single proton. Additionally, a broad signal corresponding to the amine (-NH₂) protons would be anticipated, with its chemical shift and appearance being dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide crucial information, with five distinct signals expected for the carbon atoms of the pyridine (B92270) ring. The chemical shifts of these carbons would be significantly affected by the attached halogens and the amine group, providing a unique fingerprint of the substitution pattern.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would not be particularly informative for the single aromatic proton but could potentially show a correlation with the amine protons under certain conditions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would be vital for correlating the aromatic proton signal to its directly attached carbon atom (C5).

HMBC (Heteronuclear Multiple Bond Correlation) would be the most powerful tool, revealing long-range correlations (2-3 bonds) between the aromatic proton and neighboring carbon atoms (C3, C4, and C6), as well as between the amine protons and adjacent carbons (C2, C3, and C4). These correlations would be instrumental in confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, for instance, between the amine protons and the aromatic proton at C5, further solidifying the structural assignment.

NMR of Other Nuclei (e.g., ¹⁵N)